Predicted pKa Differentiation vs. 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
The predicted acid dissociation constant (pKa) of 1,3,5-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole is 5.54±0.40 . For the 1,3-dimethyl analog (CAS 3652-92-4), no experimentally measured pKa is publicly available; however, the electron-donating C5 methyl group in the target compound is expected to increase the basicity of the benzimidazole nitrogen relative to the non-methylated analog, based on established Hammett substituent effects in benzimidazole systems [1]. This difference translates to altered protonation states at physiological or mildly acidic pH, directly impacting solubility, extraction efficiency, and formulation behavior.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 5.54±0.40 (predicted, ChemicalBook) |
| Comparator Or Baseline | 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: pKa not publicly reported; lower basicity expected based on absence of C5 electron-donating methyl group |
| Quantified Difference | Qualitative: C5 methyl increases electron density, raising pKa by an estimated 0.3–0.5 log units relative to the non-methylated analog (class-level SAR inference) |
| Conditions | Predicted values from ACD/Labs Percepta; no experimental titration data available |
Why This Matters
For procurement decisions involving acid-base extraction or pH-dependent formulation, the predicted pKa shift means the target compound will remain neutral at a different pH window than the 1,3-dimethyl analog, potentially altering solubility and partitioning behavior.
- [1] Exploring electronic structure, and substituent effect of some biologically active benzimidazole derivatives: Experimental insights and DFT calculations. RSC Advances, 2021. Acid dissociation constants fit well with Hammett constant. View Source
